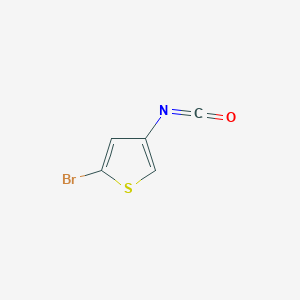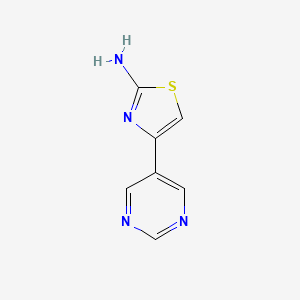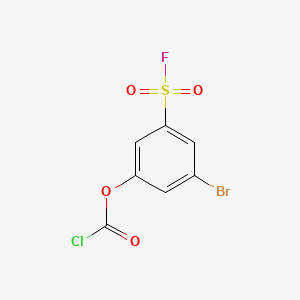![molecular formula C8H7BrClN3 B13525241 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2505689-29-0](/img/structure/B13525241.png)
6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a methyl group at the 7th position on the imidazo[4,5-b]pyridine ring. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of a suitable diamine with a formamide derivative under acidic conditions.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base.
Methylation: The methyl group at the 7th position can be introduced using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The bromine and chloromethyl groups can be involved in oxidation and reduction reactions, respectively, to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is used as a building block in organic synthesis to create more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases due to their ability to interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The presence of the bromine and chloromethyl groups can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom, which may reduce its biological activity.
6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, affecting its chemical reactivity.
Uniqueness
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
2505689-29-0 |
|---|---|
Molekularformel |
C8H7BrClN3 |
Molekulargewicht |
260.52 g/mol |
IUPAC-Name |
6-bromo-2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(9)3-11-8-7(4)12-6(2-10)13-8/h3H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
SERNXZIZRBJJOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

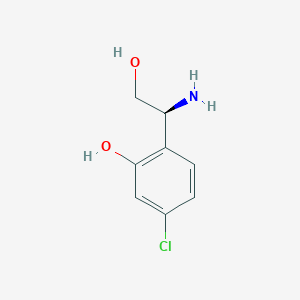
![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
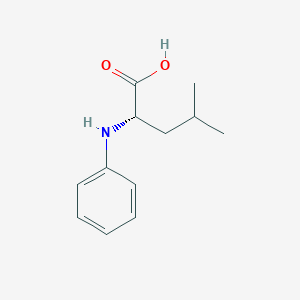
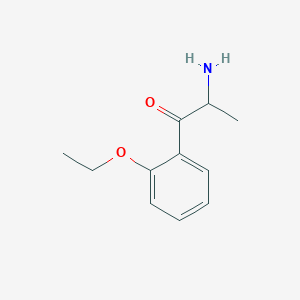

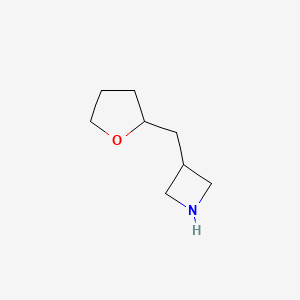
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
